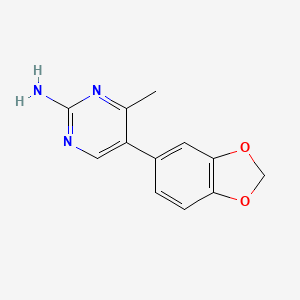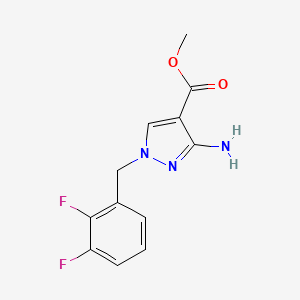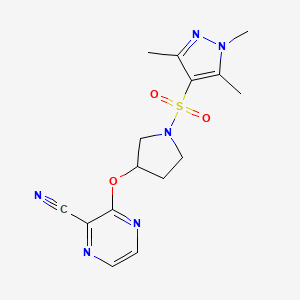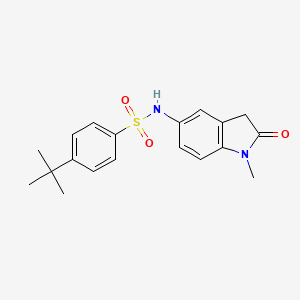
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Bromobenzyl)trimethylsilane” is a chemical compound with the molecular formula BrC6H4CH2OSi(CH3)3 . It is used as a precursor for preparing a polymer-bound fluoride labile benzhydryl linker . It has been used as a starting reagent during the synthesis of various compounds .
Synthesis Analysis
“(4-Bromobenzyl)trimethylsilane” has been used as a starting reagent in the synthesis of various compounds such as 2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol, (E)-1-(4-bromophenyl)-4-phenylbut-3-en-2-ol, and 1-(4-bromophenyl)-2-phenylpropan-2-ol .Molecular Structure Analysis
The molecular structure of “(4-Bromobenzyl)trimethylsilane” consists of a bromobenzyl group attached to a trimethylsilane group . The exact structure would require more specific information or computational analysis.Physical And Chemical Properties Analysis
“(4-Bromobenzyl)trimethylsilane” is a liquid at room temperature . It has a molecular weight of 243.22 g/mol . The compound has a boiling point of 96 °C at 5 mmHg and a melting point of 26-29 °C .Applications De Recherche Scientifique
Synthesis and Property Investigation
Synthesis for Film Preparation : N-[bis(trimethylsilyl)aminoboryl]-(trimethyl)-N-(trimethylsilyl)silanamine has been studied as a precursor for the preparation of SiBxCyNz films. Its properties, including sensitivity to UV radiation and thermal stability, have been characterized for potential application in chemical vapor deposition processes (Sysoev et al., 2014).
Migration of Trimethylsilyl Group : Research on the reaction of sodium bis(trimethylsilyl)amide with bromobenzene has shown the migration of the trimethylsilyl group, leading to the formation of N,N-bis-(trimethylsilyl)aniline and its rearrangement product (Lis et al., 2013).
Probing Basicity
- Basicity Testing Using Azastilbene Probe : A study utilized N-bromobenzyl substituted (E)-4′-hydroxy-4-stilbazolium bromide (NBSB) as a probe molecule for testing the basicity of nitrogen organic compounds grafted on mesoporous cellular foam silica. This research has implications for understanding the interactions of similar nitrogen compounds with surfaces (Stawicka et al., 2019).
Reactivity and Structure Studies
Studying Silicon-Carbon Double Bond Reactivity : Investigations into the reactivity of silicon-carbon double bonds have included studies of substituted 1,1-dimethylsilenes, which are relevant for understanding the behavior of compounds with trimethylsilyl groups (Leigh et al., 1999).
Structural Analysis of Silyl Carbamates : Trimethylsilyl N-(4-bromophenyl)carbamate and other silyl carbamates have been studied for their molecular structure, highlighting the planar arrangement of atoms around the carbamate moiety and quasi-pentacoordination of the Si atom (Böcskei et al., 1996).
Application in Organic Synthesis
- Synthesis of Trimethyl(2-phenoxyethyl)silanes : A method for synthesizing trimethyl(2-phenoxyethyl)silanes directly from aromatic fluorides has been developed, showcasing the versatility of compounds with trimethylsilyl groups in organic synthesis (Grecian et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N,N-bis(trimethylsilyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNSi2/c1-16(2,3)15(17(4,5)6)11-12-7-9-13(14)10-8-12/h7-10H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYGLTUIDZRFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CC1=CC=C(C=C1)Br)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)

![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)

![6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B2638525.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)

![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2638529.png)

![(E)-4-(Dimethylamino)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-enamide](/img/structure/B2638533.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2638536.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2638539.png)